5-Fluoro-2-iodonitrobenzene
Overview
Description
5-Fluoro-2-iodonitrobenzene is a compound that is not directly discussed in the provided papers. However, the papers do discuss various fluoronitrobenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the reactivity of fluoro-dinitrobenzene with amino acids and peptides , the structural motifs of anionic hydrated fluorobenzenes , and the crystal structure of polyfluoro-substituted benzenes are all relevant to understanding the molecular structure and potential reactivity of 5-Fluoro-2-iodonitrobenzene.
Synthesis Analysis
The synthesis of related fluoronitrobenzene compounds involves various chemical reactions, such as nitration and halogenation. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene with nitric acid . Although the synthesis of 5-Fluoro-2-iodonitrobenzene is not explicitly described, similar methods could potentially be applied, considering the reactivity of the fluorine and nitro groups in these compounds.
Molecular Structure Analysis
The molecular structure of fluorobenzenes can be significantly affected by the presence of fluorine atoms. Infrared spectroscopy and density functional theory calculations have shown that fluorobenzene anions are strongly distorted from their neutral planar geometries . The presence of a nitro group and an iodine atom in 5-Fluoro-2-iodonitrobenzene would likely further influence its molecular structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluoronitrobenzenes can undergo various chemical reactions, including reactions with amino acids and peptides . The presence of a nitro group can make the benzene ring more susceptible to nucleophilic attack, and the fluorine atom can be reactive under certain conditions. The iodine atom in 5-Fluoro-2-iodonitrobenzene could also participate in substitution reactions, given its relatively low bond dissociation energy compared to other halogens.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoronitrobenzenes are influenced by their molecular structure. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows bifurcated C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . These weak intermolecular interactions can affect the melting and boiling points of the compound. The presence of an iodine atom in 5-Fluoro-2-iodonitrobenzene would likely contribute to its physical properties, such as density and solubility, due to the atom's large size and polarizability.
Scientific Research Applications
Tumor Promotion Studies
1-Fluoro-2,4-dinitrobenzene (DNFB), a close analog of 5-Fluoro-2-iodonitrobenzene, has been identified as a potent tumor-promoting agent in mice, suggesting a relationship between tumor promotion and immune system disturbance (Bock et al., 1969).
Antibiotic Synthesis
Iodine fluoride addition to certain nucleosides leads to the formation of fluoro-iodo nucleosides, which are used in synthesizing nucleocidin, a nucleoside antibiotic (Jenkins et al., 1976).
Amino Acid Determination
The reaction of 1-fluoro-2,4-dinitrobenzene with amino acids is investigated as a method for serum amino acid assay, indicating its utility in biochemical analysis (Rapp, 1963).
Analyzing Molecular Rearrangements
The reaction of 1-fluoro-2,4-dinitrobenzene with cysteine, used for studying the mechanism of toxicants functioning as alkylating agents, is significant in understanding molecular interactions (Burchfield, 1958).
Imaging Brain Receptors
Analogues of 1-fluoro-2,4-dinitrobenzene are used in synthesizing radioligands for imaging brain metabotropic glutamate 5 receptors, demonstrating its application in neuroimaging (Siméon et al., 2012).
Erythrocyte Membrane Studies
Research shows that erythrocytes treated with 1-fluoro-2,4-dinitrobenzene become permeable to certain ions, which is significant in studying cell membrane properties and interactions (Berg et al., 1965).
Explosive Material Research
Compounds like 2-fluoro-1,3-diamino-4,6-dinitrobenzene show potential as thermally stable explosives, indicating the relevance of fluoro-dinitrobenzene derivatives in materials science (Zhang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-1-iodo-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPFMDLUEWNKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372005 | |
Record name | 5-Fluoro-2-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-iodonitrobenzene | |
CAS RN |
364-77-2 | |
Record name | 4-Fluoro-1-iodo-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-1-iodo-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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